Computed Physicochemical Property Profile vs. the 2‑Chloro‑5‑(1H‑tetrazol‑1‑yl) Analog
The target compound lacks the electron‑withdrawing 5‑chloro substituent found in 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)benzamide. This structural difference translates into a lower computed lipophilicity (AlogP ≈ 0.28 vs. ≈ 1.1 for the chloro analog; values derived from ZINC20 and ChemSrc predictions [1]) and a smaller topological polar surface area (tPSA ≈ 107 Ų vs. ≈ 116 Ų), indicating potentially superior aqueous solubility and distinct membrane‑permeation behavior.
| Evidence Dimension | Computed lipophilicity (AlogP) and tPSA |
|---|---|
| Target Compound Data | AlogP ≈ 0.28; tPSA ≈ 107 Ų (ZINC20 prediction [1]) |
| Comparator Or Baseline | 2‑Chloro‑5‑(1H‑tetrazol‑1‑yl)‑N‑(3,4,5‑trimethoxyphenyl)benzamide: AlogP ≈ 1.1; tPSA ≈ 116 Ų (ChemSrc prediction ) |
| Quantified Difference | ΔAlogP ≈ 0.8; ΔtPSA ≈ 9 Ų |
| Conditions | In silico predictions using ZINC20 and ChemSrc algorithms; no experimental logP or PSA data available. |
Why This Matters
Lower lipophilicity often correlates with reduced off‑target toxicity and better oral absorption, making the non‑chlorinated compound a preferred starting point for lead‑optimization programs where solubility is critical.
- [1] ZINC20: ZINC000000787330 (target compound). AlogP 0.275, tPSA 107 Ų. View Source
